3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)
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Overview
Description
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is a valuable compound in biomedicine, used for the treatment of various diseases. It exhibits potential as a pharmaceutical intermediate and is involved in the synthesis of drugs targeting specific ailments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in galactose followed by benzylation. The process may include the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using benzyl groups to form 3,4,6-Tri-O-benzyl-D-galactopyranose.
Formation of Methyl Orthoacetate: The protected galactopyranose is then reacted with methyl orthoacetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols .
Scientific Research Applications
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but lacks the methyl orthoacetate group.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated sugar derivative with similar protective groups.
Uniqueness
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is unique due to the presence of the methyl orthoacetate group, which provides distinct chemical properties and reactivity compared to other benzylated sugar derivatives.
Properties
Molecular Formula |
C30H34O7 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1 |
InChI Key |
SCDVHQXHQOSKCS-QPVVSUSVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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